3-(2-Iodophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
3-(2-Iodophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that contains an oxadiazole ring substituted with an iodophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various partners to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
3-(2-Iodophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(2-Iodophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Iodophenyl)-2-(4-phenyl-2-thiazolyl)acrylonitrile: This compound also contains an iodophenyl group and is used in similar applications.
2-Iodophenyl isothiocyanate: Another iodophenyl derivative with applications in organic synthesis and pharmaceuticals.
Uniqueness
3-(2-Iodophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the oxadiazole ring, which imparts specific chemical and physical properties. This makes it a valuable intermediate in the synthesis of various compounds and materials.
Properties
CAS No. |
60931-36-4 |
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Molecular Formula |
C9H7IN2O3 |
Molecular Weight |
318.07 g/mol |
IUPAC Name |
3-(2-iodophenyl)-5-methoxy-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H7IN2O3/c1-14-8-11-12(9(13)15-8)7-5-3-2-4-6(7)10/h2-5H,1H3 |
InChI Key |
MRBDQFPXYULZOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C(=O)O1)C2=CC=CC=C2I |
Origin of Product |
United States |
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